molecular formula C14H15FN4O3S B2512998 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034578-69-1

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2512998
CAS No.: 2034578-69-1
M. Wt: 338.36
InChI Key: HVHNGNUHBVNBMD-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring linked to a piperidine moiety via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a molecule with different substituents replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studying interactions with biological targets.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine group can enhance binding affinity and selectivity, while the piperidine moiety may contribute to the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidines and piperidine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • Piperidine-3-sulfonyl chloride

Uniqueness

What sets 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a fluorinated pyrimidine ring and a piperidine moiety linked via an ether bond is relatively uncommon, potentially offering unique reactivity and biological activity profiles.

Properties

IUPAC Name

5-fluoro-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHNGNUHBVNBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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